1H-Imidazo[4,5-b]pyridine-2-thiol
Overview
Description
1H-Imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound with the molecular formula C6H5N3S. This compound is characterized by a fused imidazole and pyridine ring system, with a thiol group attached to the second position of the imidazole ring.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridines, a class of compounds to which 1h-imidazo[4,5-b]pyridine-2-thiol belongs, have been reported to inhibit various kinases, including flt3 and aurora kinases .
Mode of Action
It is known that imidazo[4,5-b]pyridines can inhibit the phosphorylation of their target kinases, thereby disrupting downstream signaling pathways .
Biochemical Pathways
Inhibition of kinases like flt3 and aurora by imidazo[4,5-b]pyridines can affect multiple cellular pathways, including those involved in cell proliferation and survival .
Result of Action
Inhibition of kinases by imidazo[4,5-b]pyridines can lead to disruption of cellular signaling pathways, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
Compounds within the imidazo[4,5-b]pyridine family have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Other imidazo[4,5-b]pyridine derivatives have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
The synthesis of 1H-Imidazo[4,5-b]pyridine-2-thiol can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine derivatives with carbon disulfide and an appropriate base. This reaction typically proceeds under mild conditions and yields the desired thiol compound . Another method involves the use of 2-chloro-3-aminopyridine as a starting material, which undergoes cyclization with thiourea under basic conditions to form the target compound .
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often involves the use of readily available reagents and straightforward reaction conditions, making it accessible for research purposes .
Chemical Reactions Analysis
1H-Imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Cyclization: The imidazole and pyridine rings can undergo further cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Imidazo[4,5-b]pyridine-2-thiol has been explored for various scientific research applications:
Comparison with Similar Compounds
1H-Imidazo[4,5-b]pyridine-2-thiol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused imidazole and pyridine ring system but differ in the position of the fusion.
Imidazo[1,2-b]pyridazines: These compounds have a similar fused ring structure but include a pyridazine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific ring fusion and the presence of the thiol group, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYRPVTXHARSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352558 | |
Record name | 1H-Imidazo[4,5-b]pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29448-81-5 | |
Record name | 1,3-Dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29448-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 403067 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029448815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29448-81-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazo[4,5-b]pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazo[4,5-b]pyridine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1H-Imidazo[4,5-b]pyridine-2-thiol in pharmaceutical chemistry?
A: this compound serves as a crucial building block in synthesizing various biologically active compounds, including Tenatoprazole. This compound is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. [] The synthesis of Tenatoprazole highlights the importance of this compound as a versatile intermediate in pharmaceutical development.
Q2: How is this compound synthesized?
A: The synthesis of this compound involves a key cyclization reaction. Starting with 2,3-diamino-6-methoxypyridine, reacting it with potassium xanthogenate leads to the formation of the target compound. [] This method proves efficient and provides a reliable route to obtain this valuable intermediate.
Q3: Beyond Tenatoprazole, what other applications can this compound have in medicinal chemistry?
A: Research demonstrates the versatility of this compound as a starting material for synthesizing diverse compounds. One study successfully synthesized a series of 2-(arylthiosemicarbazide)-imidazo[4,5-b]pyridines utilizing this compound. [] These derivatives hold potential for various biological activities, making this compound a valuable building block for exploring new drug candidates.
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